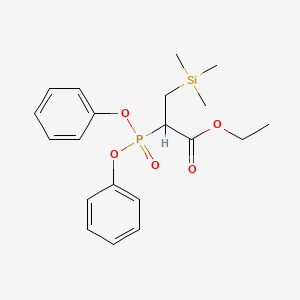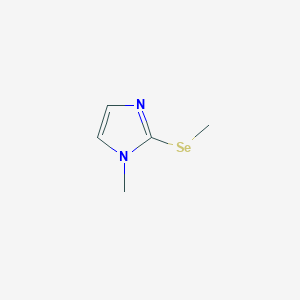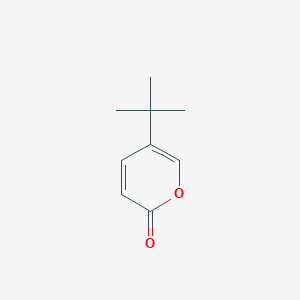
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester is a complex organic compound with a unique structure that combines elements of propanoic acid, diphenoxyphosphinyl, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester typically involves esterification reactions. One common method involves the reaction of propanoic acid with 1,2-propanediol in the presence of a solid acid catalyst such as cesium exchanged heteropoly acid on K-10 clay . The reaction is carried out in a batch reactor at elevated temperatures, around 180°C . The product is then purified and characterized using techniques such as mass spectrometry and FTIR.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The catalyst stability and reusability are crucial factors in industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes or chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2-(phenylmethoxy)-, methyl ester
- Propanoic acid, 2-oxo-, trimethylsilyl ester
- Propanoic acid, 2,2-dimethyl-, pentyl ester
Uniqueness
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester is unique due to the presence of both diphenoxyphosphinyl and trimethylsilyl groups These functional groups confer specific reactivity and properties that distinguish it from other similar compounds
Propiedades
Número CAS |
663155-32-6 |
|---|---|
Fórmula molecular |
C20H27O5PSi |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
ethyl 2-diphenoxyphosphoryl-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C20H27O5PSi/c1-5-23-20(21)19(16-27(2,3)4)26(22,24-17-12-8-6-9-13-17)25-18-14-10-7-11-15-18/h6-15,19H,5,16H2,1-4H3 |
Clave InChI |
HHXUAYXJAIACEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C[Si](C)(C)C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)





![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)
